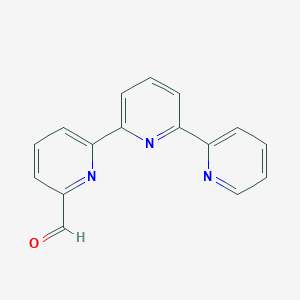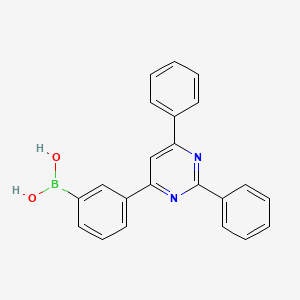
(3-(2,6-Diphenylpyrimidin-4-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(2,6-Diphenylpyrimidin-4-yl)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of the boronic acid group allows it to participate in various chemical reactions, making it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2,6-Diphenylpyrimidin-4-yl)phenyl)boronic acid typically involves the reaction of 2,6-diphenylpyrimidine with a boronic acid derivative. One common method is the palladium-catalyzed cross-coupling reaction, where the pyrimidine derivative is reacted with a boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, making it efficient and environmentally friendly .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-(2,6-Diphenylpyrimidin-4-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (3-(2,6-Diphenylpyrimidin-4-yl)phenyl)boronic acid is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine
In biology and medicine, this compound is used in the development of boron-containing drugs. Boron has unique properties that can enhance the efficacy and selectivity of certain drugs. For example, boronic acid derivatives are being explored for their potential in cancer therapy and as enzyme inhibitors .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (3-(2,6-Diphenylpyrimidin-4-yl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki–Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is highly efficient and selective, making it a powerful tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar coupling reactions.
4-(4-Boronophenyl)pyridine: Another boronic acid derivative with a pyridine ring instead of a pyrimidine ring.
2,6-Diphenylpyrimidine: The parent compound without the boronic acid group.
Uniqueness
(3-(2,6-Diphenylpyrimidin-4-yl)phenyl)boronic acid is unique due to its combination of a pyrimidine ring and a boronic acid group. This structure allows it to participate in a wide range of chemical reactions, making it more versatile than simpler boronic acid derivatives. Its ability to form stable complexes with various molecular targets also enhances its utility in scientific research and industrial applications .
Properties
Molecular Formula |
C22H17BN2O2 |
|---|---|
Molecular Weight |
352.2 g/mol |
IUPAC Name |
[3-(2,6-diphenylpyrimidin-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C22H17BN2O2/c26-23(27)19-13-7-12-18(14-19)21-15-20(16-8-3-1-4-9-16)24-22(25-21)17-10-5-2-6-11-17/h1-15,26-27H |
InChI Key |
BOGXUZQYCRKJTR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


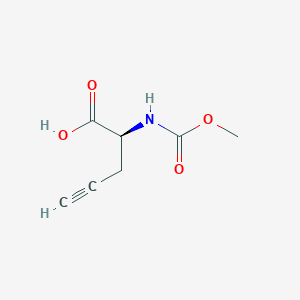
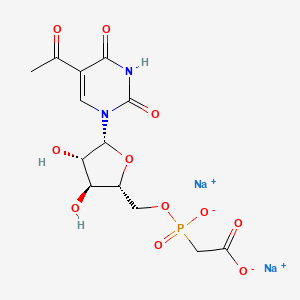
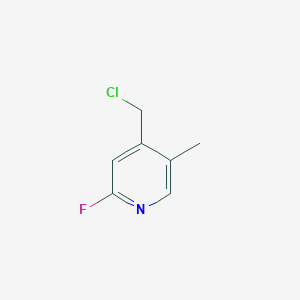
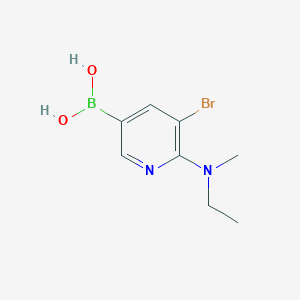

![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-threonylglycine](/img/structure/B13140089.png)
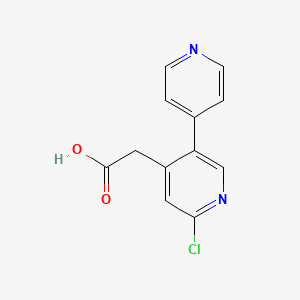
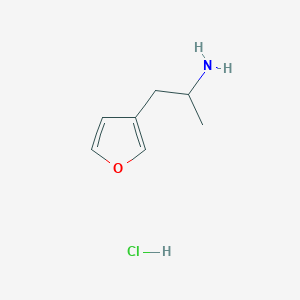

![Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate](/img/structure/B13140103.png)
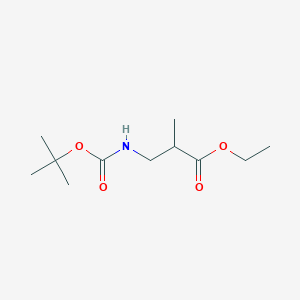
![tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate](/img/structure/B13140110.png)

